molecular formula C4H2N3NaO4 B13779357 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt CAS No. 825-29-6

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt

Cat. No.: B13779357
CAS No.: 825-29-6
M. Wt: 179.07 g/mol
InChI Key: VGPTYIUPCHBZNR-UHFFFAOYSA-M
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Description

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt, also known as sodium violurate, is a chemical compound with the molecular formula C4H2N3NaO4 and a molecular weight of 179.06615 g/mol . This compound is characterized by its pyrimidine ring structure with multiple ketone groups and an oxime functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt typically involves the reaction of violuric acid with sodium hydroxide. The reaction conditions include:

    Reactants: Violuric acid and sodium hydroxide.

    Solvent: Water or an aqueous medium.

    Temperature: The reaction is usually carried out at room temperature.

    Procedure: Violuric acid is dissolved in water, and sodium hydroxide is added slowly with stirring until the reaction is complete.

Chemical Reactions Analysis

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways: It may affect metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt can be compared with other pyrimidine derivatives:

    Similar Compounds: Examples include uracil, thymine, and cytosine, which are also pyrimidine derivatives.

    Uniqueness: The presence of the oxime group and the multiple ketone groups in this compound makes it unique compared to other pyrimidine derivatives.

Properties

CAS No.

825-29-6

Molecular Formula

C4H2N3NaO4

Molecular Weight

179.07 g/mol

IUPAC Name

sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1

InChI Key

VGPTYIUPCHBZNR-UHFFFAOYSA-M

Canonical SMILES

C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+]

Origin of Product

United States

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